molecular formula C9H14O4 B157685 2-Hydroxy-3-(2-propenyloxy)propyl acrylate CAS No. 1830-79-1

2-Hydroxy-3-(2-propenyloxy)propyl acrylate

Cat. No. B157685
CAS RN: 1830-79-1
M. Wt: 186.2 g/mol
InChI Key: GEDPWPYPHQIRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(2-propenyloxy)propyl acrylate, also known as HPA, is a commonly used monomer in the synthesis of various polymers. It has gained attention due to its unique properties such as high reactivity, low viscosity, and good adhesion. HPA is widely used in the production of coatings, adhesives, and sealants.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is based on its ability to undergo free radical polymerization. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be polymerized by various methods such as thermal, photochemical, and redox initiation. The resulting polymer has a high molecular weight and good mechanical properties.

Biochemical And Physiological Effects

2-Hydroxy-3-(2-propenyloxy)propyl acrylate has been shown to have low toxicity and is not considered a hazardous material. However, it can cause skin and eye irritation upon contact. It is important to handle 2-Hydroxy-3-(2-propenyloxy)propyl acrylate with care and use appropriate protective equipment.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in lab experiments include its high reactivity, low viscosity, and good adhesion. These properties make it an ideal monomer for the synthesis of various polymers. However, the limitations of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are many future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research. One area of interest is the development of new polymers with improved mechanical properties and biocompatibility. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can also be used in the production of drug delivery systems and tissue engineering scaffolds. Additionally, the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in the development of new dental materials is an area of active research.
Conclusion
In conclusion, 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is a versatile monomer with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for the synthesis of various polymers. The future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research are promising, and it is expected to play a significant role in the development of new materials and technologies.

Synthesis Methods

2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be synthesized by the reaction of hydroxyethyl acrylate with allyl chloride. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The resulting product is then purified by distillation to obtain pure 2-Hydroxy-3-(2-propenyloxy)propyl acrylate.

Scientific Research Applications

2-Hydroxy-3-(2-propenyloxy)propyl acrylate has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and sealants. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is also used in the production of dental materials such as composite resins and adhesives.

properties

CAS RN

1830-79-1

Product Name

2-Hydroxy-3-(2-propenyloxy)propyl acrylate

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate

InChI

InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2

InChI Key

GEDPWPYPHQIRJD-UHFFFAOYSA-N

SMILES

C=CCOCC(COC(=O)C=C)O

Canonical SMILES

C=CCOCC(COC(=O)C=C)O

Origin of Product

United States

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